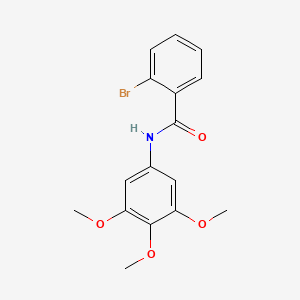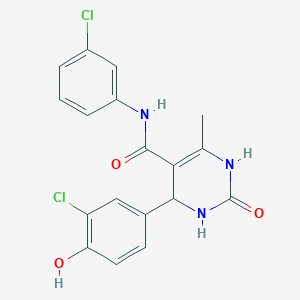![molecular formula C13H13F3N2O2 B4239049 11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4239049.png)
11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Übersicht
Beschreibung
11-(Trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as TATD, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. TATD is a bicyclic molecule that contains a diazabicyclo[5.3.0]decane ring system, which makes it a unique and interesting compound to study.
Wirkmechanismus
The mechanism of action of 11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter levels in the brain. This compound has been shown to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may be beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death mechanism. In vivo studies have shown that this compound can improve memory and cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, this compound has some limitations, including its low solubility in water and its potential toxicity. Researchers must take precautions when handling this compound and use appropriate safety measures to minimize the risk of exposure.
Zukünftige Richtungen
There are several future directions for research on 11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One direction is to further study its potential as an anti-cancer agent and to develop this compound-based drugs for cancer treatment. Another direction is to investigate its potential as a drug for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound can be used as a building block for the synthesis of novel materials with unique properties. Further research is needed to fully understand the potential applications of this compound in various fields.
Wissenschaftliche Forschungsanwendungen
11-(trifluoroacetyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been studied for its potential applications in various fields, including materials science, catalysis, and pharmaceuticals. In materials science, this compound has been used as a building block for the synthesis of novel polymers and nanomaterials. In catalysis, this compound has been used as a catalyst for various reactions, including the reduction of nitroarenes and the oxidation of alcohols. In pharmaceuticals, this compound has been studied for its potential as an anti-cancer agent and as a drug for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
11-(2,2,2-trifluoroacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)12(20)17-5-8-4-9(7-17)10-2-1-3-11(19)18(10)6-8/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQWFYYDOMHTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B4238969.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4238970.png)

![6-[(2-ethoxyphenoxy)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4238980.png)
![2-[4-(anilinomethyl)-2-bromophenoxy]acetamide](/img/structure/B4238983.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]-2-nitrobenzamide](/img/structure/B4238988.png)


![1-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-methylindoline](/img/structure/B4239023.png)
![3-[(4-chlorophenyl)thio]-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B4239029.png)
![2-ethoxy-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4239033.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4239043.png)
